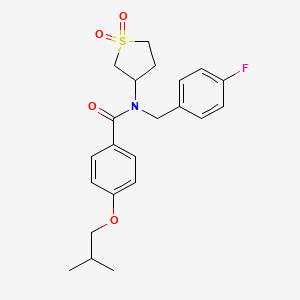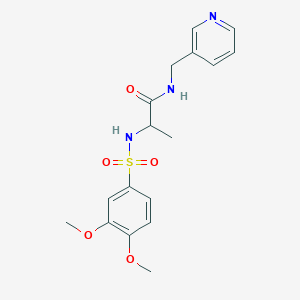![molecular formula C17H18ClNO3S B11125933 2-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11125933.png)
2-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro and ethoxy group attached to a benzenesulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
The synthesis of 2-(5-chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-ethoxybenzenesulfonyl chloride.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Coupling Reaction: The final step involves the coupling of the 5-chloro-2-ethoxybenzenesulfonyl chloride with the tetrahydroisoquinoline core under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(5-Chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-(5-Chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar compounds to 2-(5-chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline include:
5-Chloro-2-methoxybenzenesulfonyl chloride: This compound shares a similar benzenesulfonyl structure but differs in the substituents attached to the benzene ring.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is an intermediate in the synthesis of glyburide and has similar structural features but different functional groups.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: Another structurally related compound used in pharmaceutical research.
The uniqueness of 2-(5-chloro-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18ClNO3S |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18ClNO3S/c1-2-22-16-8-7-15(18)11-17(16)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3 |
InChI Key |
WZGHIETVWKFEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11125858.png)
![3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11125861.png)
![1-[3-(4-chlorophenoxy)propyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11125864.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125872.png)
![5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11125877.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B11125885.png)


![methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11125907.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125910.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125924.png)
![6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B11125942.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B11125957.png)
![N-(5-chloro-2-phenoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11125958.png)
